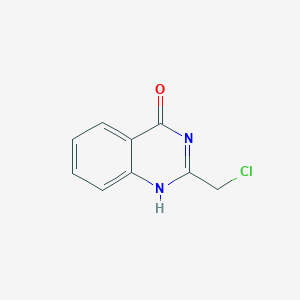

2-(chloromethyl)-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-(chloromethyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLWZHWJFFDMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide. This intermediate is then cyclized with phosgene to produce 4-chloroquinazoline. The final step involves the chloromethylation of 4-chloroquinazoline using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction Reactions: The quinazolinone ring can participate in oxidation and reduction reactions, modifying its electronic properties and biological activity.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substituted quinazolinones

- Fused ring systems with enhanced biological activity

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, Kumar et al. synthesized several derivatives of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones, demonstrating significant antibacterial activity against gram-positive bacteria . This suggests that modifications on the quinazolinone scaffold can enhance its efficacy against various microbial strains.

Anticancer Properties

The potential of 2-(chloromethyl)-1H-quinazolin-4-one as an anticancer agent is notable. Research indicates that derivatives with this scaffold exhibit cytotoxic effects on human cancer cell lines. For example, studies have shown that quinazolinone derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation, leading to "thymineless cell death" in tumor cells . Additionally, novel compounds derived from this scaffold have been synthesized and evaluated for their ability to induce apoptosis in cancer cells .

Synthesis Techniques

The synthesis of this compound typically involves chloromethylation of quinazolinone precursors using various reagents such as chloromethyl methyl ether in the presence of Lewis acids like zinc chloride. This method allows for the efficient introduction of the chloromethyl group, which is crucial for subsequent reactions.

Industrial Production

In industrial settings, continuous flow reactors may be employed to enhance the efficiency and yield of this compound production. The incorporation of environmentally friendly reagents is also emphasized to minimize waste and reduce environmental impact.

Case Study: Anticancer Activity Evaluation

A recent study focused on synthesizing novel quinazolinone derivatives for anticancer applications. The synthesized compounds were tested against various cancer cell lines, revealing that specific structural modifications significantly improved their cytotoxicity profiles . The study utilized molecular docking simulations to elucidate the mechanisms by which these compounds interact with target enzymes involved in cancer progression.

Case Study: Antimicrobial Evaluation

Another important study evaluated a series of 2-chloromethyl-4(3H)-quinazolinones for their antimicrobial properties. The results indicated that certain substitutions on the quinazolinone ring led to enhanced antibacterial activity against both gram-positive and gram-negative bacteria . This highlights the importance of structural diversity in developing effective antimicrobial agents.

Data Table: Summary of Applications

Mechanism of Action

The biological activity of 2-(chloromethyl)-1H-quinazolin-4-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis. Its mechanism of action often involves the formation of covalent bonds with target biomolecules, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

The biological and physicochemical properties of quinazolinones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Selected Quinazolinones

Key Observations:

- Halogenation : Chlorine and bromine at the 2-position (e.g., 5-Bromo-2-chloromethyl derivative) enhance electrophilicity, facilitating further synthetic modifications .

- Solubility : Methoxy groups (e.g., 7-OCH3 in ) improve aqueous solubility compared to purely alkyl or aromatic substituents.

- Lipophilicity : Cyclohexyl and phenyl groups (e.g., ) increase LogP values, favoring blood-brain barrier penetration.

Key Observations:

- Catalysts: Nanoparticle catalysts (e.g., Cu@Py-Oxa@SPION in ) improve reaction efficiency and recyclability.

- Functionalization: CuAAC "click chemistry" enables rapid diversification of the quinazolinone scaffold .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, enabling structural diversification. Key reactions include:

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing chloride. Steric hindrance from the quinazolinone ring influences reaction rates and regioselectivity .

Cyclization and Heterocycle Formation

The chloromethyl group facilitates intramolecular cyclization, forming fused heterocycles:

Example Synthesis :

Reaction with chloroacetyl chloride in dry THF yields pyrrolo-fused quinazolinones via chloroacetylation followed by intramolecular cyclization .

Functionalization via Cross-Coupling

The chloromethyl group participates in metal-catalyzed coupling reactions:

| Reaction Type | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | 2-(Arylmethyl)quinazolinones | |

| Click Chemistry | CuI, sodium ascorbate | Triazole-linked glycosides |

Notable Example :

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole moieties, enhancing anticancer activity .

Oxidation and Reduction Pathways

While less common, redox modifications of the quinazolinone core have been reported:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 2-(Chloromethyl)-4-oxoquinazoline-3-carboxylic acid | |

| Reduction | NaBH₄, MeOH | Dihydroquinazolinone derivatives |

Mechanistic and Structural Considerations

-

Steric Effects : Bulkier nucleophiles (e.g., indoles) require polar aprotic solvents (DMF, THF) to mitigate steric hindrance .

-

Electronic Effects : Electron-withdrawing groups on the quinazolinone ring enhance electrophilicity of the chloromethyl carbon.

-

Solvent Influence : Reactions in DMF proceed faster than in ethanol due to improved nucleophilicity activation .

This compound’s reactivity profile underscores its utility in medicinal chemistry, enabling efficient synthesis of structurally diverse analogs with tailored biological properties.

Q & A

Basic: What are the established synthetic routes for 2-(chloromethyl)-1H-quinazolin-4-one, and what key steps ensure high yield?

The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with chloroacetyl chloride or related reagents. A validated method involves reacting 2-(chloroacetyl)amino benzoic acid with substituted pyrimidine intermediates in polar solvents like DMF, followed by purification via recrystallization or column chromatography. Key steps include temperature control (e.g., reflux at 150°C for cyclization) and stoichiometric optimization to minimize byproducts .

Basic: How can researchers confirm the structural identity of this compound and its derivatives?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze and spectra for characteristic peaks (e.g., CHCl at δ ~4.5 ppm).

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for structurally similar quinazolinones (e.g., dihedral angles between aromatic rings) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Basic: What safety protocols are critical when handling this compound?

- Work in a ventilated fume hood to avoid inhalation of dust or vapors.

- Use PPE (gloves, goggles) to prevent skin/eye contact, as the compound may cause irritation (H315, H319) .

- Store in airtight containers away from incompatible substances (e.g., strong oxidizers) .

Advanced: How can reaction conditions be optimized to minimize side reactions during derivatization of this compound?

- Solvent selection : Use DMF or pyridine to stabilize intermediates during nucleophilic substitution .

- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Temperature gradients : Gradual heating (e.g., 80°C → 150°C) reduces decomposition of thermally sensitive intermediates .

Advanced: How should researchers resolve contradictions between spectroscopic data and expected structures?

- Cross-validation : Compare NMR data with computational predictions (DFT calculations).

- Single-crystal X-ray analysis : Resolve ambiguities in regiochemistry, as demonstrated for 2-(2-chlorophenyl)-2,3-dihydro-quinazolin-4(1H)-one, where hydrogen bonding patterns clarified molecular packing .

- Isotopic labeling : Trace reaction pathways to identify unexpected byproducts .

Advanced: What strategies enhance the bioactivity of this compound derivatives?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO) at the 6-position to improve antibacterial efficacy against Gram-negative bacteria .

- Hybridization : Conjugate with triazino or thiazole moieties to enhance target specificity, as seen in analogs with MIC values <1 µg/mL against S. aureus .

Advanced: How can computational tools aid in the design of quinazolin-4-one derivatives?

- Molecular docking : Predict binding affinities to target enzymes (e.g., dihydrofolate reductase) using software like AutoDock.

- QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

Advanced: What are the stability challenges of this compound under varying storage conditions?

- Hydrolysis risk : The chloromethyl group is susceptible to hydrolysis in humid environments. Store under anhydrous conditions at 4°C .

- Light sensitivity : Protect from UV exposure to prevent photodegradation, as observed in structurally related chlorinated heterocycles .

Advanced: How can mechanistic studies elucidate the reactivity of the chloromethyl group in substitution reactions?

- Kinetic monitoring : Use -NMR to track reaction progress and identify intermediates.

- Isotope effects : Compare in deuterated solvents to distinguish between SN1 and SN2 pathways .

Advanced: What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.